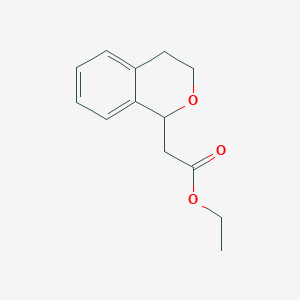

Ethyl 2-(isochroman-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-15-13(14)9-12-11-6-4-3-5-10(11)7-8-16-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCSEPMUDFZOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170856-55-0 | |

| Record name | ethyl 3,4-dihydro-1H-2-benzopyran-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of Isochroman Forming Reactions

Catalytic Cycle Analysis in Asymmetric Syntheses

The development of enantioselective methods for the synthesis of chiral isochroman (B46142) derivatives is of significant interest. researchgate.netmostwiedzy.pl This requires a deep understanding of the catalytic cycle and the factors that govern stereocontrol. nih.govnih.gov

Asymmetric induction in metal-catalyzed isochroman syntheses is typically achieved by employing a chiral ligand that coordinates to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate or prochiral intermediate. umontreal.ca

A notable example is the enantioselective Pd(II)-catalyzed allylic C-H oxidation. nih.gov In this system, a chiral sulfoxide (B87167) (ArSOX) ligand is used. Mechanistic studies indicate that this ligand is not merely involved in the initial C-H cleavage but remains coordinated to the palladium center throughout the catalytic cycle, thereby influencing the stereochemistry of the C-O bond-forming functionalization step. This contrasts with some related reactions where the ligand for C-H activation is different from the one present during functionalization. The use of a single, stable chiral ligand environment is key to achieving high enantioselectivity. nih.gov

In a different approach, a tandem catalytic system using a copper(II) salt and a chiral cationic ruthenium-diamine complex enables the asymmetric hydrogenation of in situ-generated isochromenylium (B1241065) derivatives to chiral 1H-isochromenes. researchgate.net The copper catalyst first promotes the formation of the isochromenylium species, which is then asymmetrically reduced by the chiral ruthenium complex.

Bimetallic catalysis offers another sophisticated strategy. The enantioselective synthesis of tetracyclic isochromans via a Au(I)/chiral Sc(III) system provides a compelling case. nih.gov The catalytic cycle involves two distinct metal-promoted events. First, the Au(I) catalyst facilitates the intramolecular cyclization of a propargyl alcohol to form an isochromene. This intermediate then participates in a hetero-Diels-Alder reaction with an ortho-quinone methide, which is activated by the chiral Sc(III)-N,N'-dioxide complex. The enantioselectivity is controlled in this second step, with the steric environment of the chiral scandium complex dictating the facial selectivity of the cycloaddition. nih.gov

| Catalytic System | Reaction Type | Role of Chiral Component | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Pd(II) / Chiral Sulfoxide (ArSOX) | Allylic C-H Oxidation | Creates chiral environment for C-O bond formation | Stable chiral ligand environment throughout cycle | nih.gov |

| Cu(OTf)₂ / Chiral Ru-Diamine | Tandem Cyclization/Hydrogenation | Asymmetric reduction of isochromenylium intermediate | Tandem catalysis with two distinct metal roles | researchgate.net |

| Au(I) / Chiral Sc(III)-N,N'-dioxide | Cascade Cyclization/Hetero-Diels-Alder | Controls facial selectivity of cycloaddition | Bimetallic system with orthogonal reactivity | nih.gov |

Organocatalytic Mechanistic Rationalizations

The formation of the isochroman scaffold, a core component of Ethyl 2-(isochroman-1-yl)acetate, through organocatalysis often proceeds via an intramolecular oxa-Michael reaction or related cyclizations. The mechanism hinges on the specific mode of activation employed by the organocatalyst. Two prevalent strategies involve aminocatalysis with proline and its derivatives, and bifunctional catalysis using thiourea- or squaramide-based catalysts.

In the case of proline-type catalysis, the reaction is initiated by the formation of an enamine intermediate. scienceopen.comresearchgate.net For a precursor like a 2-oxopropyl 2-formylbenzoate, the ketone moiety reacts with the secondary amine of the proline catalyst to form a nucleophilic enamine. researchgate.net Concurrently, the carboxylic acid group of the catalyst can act as a Brønsted acid, activating the electrophilic aldehyde group via hydrogen bonding. This dual activation within a single catalytic entity brings the reacting partners into close proximity, facilitating the intramolecular cyclization. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which releases the isochroman product and regenerates the catalyst. researchgate.net The efficiency of this process can be significantly influenced by the acidity of the catalyst; for instance, using a more acidic catalyst like (R)-5-(pyrrolidin-2-yl)-1H-tetrazole has been shown to reduce reaction times and improve enantioselectivity in the synthesis of isochroman-1-ones compared to proline. researchgate.net

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety, operate through a different, yet complementary, activation principle. mdpi.commdpi.commdpi.com These catalysts possess distinct hydrogen-bond donor sites (the (thio)urea N-H protons) and a Lewis basic site (e.g., a tertiary amine). mdpi.com This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile through non-covalent interactions. mdpi.com In a typical intramolecular oxa-Michael reaction, the Lewis basic site deprotonates the alcohol nucleophile, increasing its reactivity. At the same time, the thiourea moiety activates the α,β-unsaturated ester or amide (the Michael acceptor) by forming two hydrogen bonds, lowering its LUMO energy and making it more susceptible to nucleophilic attack. mdpi.comacs.org This highly organized, bifunctional activation is crucial for achieving high levels of stereocontrol in the C-O bond-forming step. acs.org

Stereochemical Control Mechanisms and Transition State Analysis

The stereochemical outcome of organocatalytic isochroman synthesis is determined in the key C-O or C-C bond-forming step and is rationalized through the analysis of competing transition state models. The chiral scaffold of the organocatalyst creates a defined three-dimensional environment that directs the approach of the reactants, favoring one stereochemical pathway over others.

For aminocatalysis, the stereoselectivity is explained by a well-ordered transition state where the geometry of the enamine and the orientation of the electrophile are rigidly controlled. In the synthesis of 4-aminoisochromanones via an intramolecular Mannich reaction, a proposed transition state involves the attack of the Re-face of an E-enamine, formed from the ketone and a proline-derived catalyst, onto the Re-face of an imine. thieme-connect.com This specific facial selectivity leads to the observed cis-diastereomer with high enantiomeric purity. The catalyst's structure, particularly the substituents on the pyrrolidine (B122466) ring, effectively shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered side. thieme-connect.com

In bifunctional thiourea or squaramide catalysis, stereocontrol arises from the formation of a highly ordered, ternary complex between the catalyst, the nucleophile, and the electrophile. acs.org The simultaneous hydrogen-bonding of the thiourea group to the electrophile and the interaction of the catalyst's basic site with the nucleophile locks the components into a rigid conformation. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the origin of stereocontrol in intramolecular oxa-Michael reactions. acs.org These studies reveal that the most stable transition state is one that minimizes steric repulsion between the substrate and the catalyst's chiral backbone. For example, in the formation of tetracyclic isochromans, a proposed transition state model suggests that the bulky group of the catalyst's N,N'-dioxide ligand effectively shields the Re face of the oxonium ion intermediate, forcing the nucleophilic attack to occur from the Si face, thus determining the final product's absolute configuration. nih.gov

The diastereoselectivity and enantioselectivity are highly dependent on the catalyst structure and reaction conditions, as illustrated in the following table detailing catalyst screening for an intramolecular Mannich reaction to form 4-aminoisochromanones. thieme-connect.com

| Catalyst | Solvent | Time (h) | Yield (%) | d.r. (cis:trans) | ee (%) |

|---|---|---|---|---|---|

| A | DMSO | 24 | 72 | 97:3 | 99 |

| A | DMF | 72 | 70 | 96:4 | 99 |

| B | DMSO | 24 | 47 | 97:3 | 99 |

| C | DMSO | 24 | - | - | - |

| D | DMSO | 24 | - | - | - |

Table 1. Catalyst screening for the synthesis of 4-aminoisochromanones. thieme-connect.com Catalyst A: Tetrazole-substituted proline derivative; B: (S)-Proline; C: Jørgensen–Hayashi catalyst; D: Hydroxyproline.

As the data shows, the choice of catalyst and solvent has a profound impact on the reaction's efficiency and outcome, with the tetrazole-substituted proline catalyst (A) providing the best balance of reactivity and stereoselectivity under the tested conditions. thieme-connect.com

Advanced Analytical Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of ethyl 2-(isochroman-1-yl)acetate. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The structural integrity of this compound is unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the proton-decoupled ¹³C NMR spectrum, provide a complete picture of the molecule's framework.

Based on data from closely related isochroman (B46142) derivatives, the expected NMR data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below. wiley-vch.de The isochroman moiety, the ethyl group, and the acetate (B1210297) linker each exhibit characteristic signals.

¹H NMR Spectroscopy: The aromatic protons of the benzene (B151609) ring typically appear in the range of δ 7.0-7.2 ppm. The proton at the C1 position of the isochroman ring (the methine proton, -CH-O-) is expected to resonate as a multiplet around δ 5.4-5.5 ppm. The protons of the ethyl group's methylene (B1212753) (-O-CH₂-CH₃) and methyl (-O-CH₂-CH₃) functions are anticipated to appear as a quartet and a triplet, respectively. The diastereotopic protons of the methylene group in the isochroman ring (-O-CH₂-CH₂-) and the acetate methylene group (-CH₂-COO-) will exhibit distinct signals.

¹³C NMR Spectroscopy: The carbonyl carbon of the ester group is the most deshielded, with a chemical shift expected around δ 170 ppm. bhu.ac.in The carbons of the aromatic ring will resonate between δ 125-135 ppm. The C1 carbon of the isochroman ring is characteristically found around δ 75-80 ppm. The remaining aliphatic carbons of the isochroman and ethyl acetate moieties will appear in the upfield region of the spectrum. bhu.ac.inchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm) for the key protons and carbons in the molecule. The data is based on analogous compounds reported in the literature. wiley-vch.de

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (4H) | 7.05-7.20 (m) | 125.0-135.5 |

| Isochroman C1-H (1H) | 5.43 (d, J ≈ 5.6 Hz) | ~77.0 |

| O-CH₂ (isochroman, 2H) | 3.75-4.20 (m) | ~65.0 |

| CH₂ (isochroman, 2H) | 2.70-3.00 (m) | ~28.0 |

| CH₂ (acetate, 2H) | 2.65 (d, J ≈ 6.0 Hz) | ~41.0 |

| O-CH₂ (ethyl, 2H) | 4.15 (q, J ≈ 7.1 Hz) | ~61.0 |

| CH₃ (ethyl, 3H) | 1.25 (t, J ≈ 7.1 Hz) | ~14.2 |

| C=O (ester) | - | ~171.0 |

m = multiplet, d = doublet, t = triplet, q = quartet, J = coupling constant in Hz.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY spectra would show correlations between the C1 proton and the adjacent acetate methylene protons. It would also confirm the coupling between the protons of the ethyl group and the couplings within the C3 and C4 methylene groups of the isochroman ring, as well as the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton at δ ~5.4 ppm would show a cross-peak with the carbon at δ ~77.0 ppm, confirming the assignment of C1 and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds, ²JHC and ³JHC). columbia.edu HMBC is crucial for connecting the different spin systems identified by COSY. Key correlations would include the coupling from the acetate methylene protons to the ester carbonyl carbon and to the C1 carbon of the isochroman ring. Additionally, correlations from the C1 proton to the aromatic carbons would firmly establish the link between the heterocyclic ring and the benzene ring. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound with high accuracy and sensitivity.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of the elemental formula. hilarispublisher.com For this compound (C₁₃H₁₆O₃), the expected exact mass is 220.1099 Da. HRMS analysis can readily confirm this, typically observing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. acs.orgmdpi.com The high resolution distinguishes the target compound from other species with the same nominal mass but different elemental compositions.

Table 2: Expected HRMS Adducts for this compound (C₁₃H₁₆O₃) This table shows the calculated exact masses for common adduct ions of the target compound.

| Ion Formula | Adduct Type | Calculated m/z |

| [C₁₃H₁₇O₃]⁺ | [M+H]⁺ | 221.1172 |

| [C₁₃H₁₆O₃Na]⁺ | [M+Na]⁺ | 243.0992 |

| [C₁₃H₁₆O₃K]⁺ | [M+K]⁺ | 259.0731 |

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation, making them ideal for determining the molecular weight of this compound. psu.edu

Electrospray Ionization (ESI): ESI is a highly common technique for analyzing moderately polar, thermally labile compounds. chemicalbook.com The sample, dissolved in a suitable solvent, is sprayed into the mass spectrometer source, forming charged droplets that yield gas-phase ions (e.g., [M+H]⁺, [M+Na]⁺). mdpi.com ESI is routinely coupled with liquid chromatography (LC-MS) for simultaneous separation and detection.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. psu.edu While more commonly used for very large molecules like proteins, MALDI can be applied to smaller organic molecules and is particularly useful for samples that are difficult to ionize by ESI. libretexts.orgacs.org The choice between ESI and MALDI may depend on the sample matrix and the desired workflow. chemicalbook.com

Chromatographic Analysis for Purity, Isomer Separation, and Enantiomeric Composition

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its isomers.

The purity of a sample is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC). pku.edu.cnechemi.com In an HPLC system, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would effectively separate the target compound from non-polar and more polar impurities. docbrown.info A UV detector would be suitable for detection, given the chromophore present in the molecule. GC with a flame ionization detector (FID) is also an excellent method for assessing the purity of this volatile compound. researchgate.net

Since the C1 position of the isochroman ring is a stereocenter, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers require chiral chromatography. researchgate.net This is most commonly achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving a wide range of racemates, including esters and heterocyclic compounds. mdpi.comscas.co.jpresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.netymc.co.jp By analyzing the racemic mixture under these conditions, two distinct peaks corresponding to the (R)- and (S)-enantiomers can be resolved, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification and quantification of this compound. In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of this compound, a non-polar or medium-polarity capillary column is typically employed. The resulting mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight (220.26 g/mol ) and a series of fragment ions. Key fragmentation would likely occur at the ester linkage and the isochroman ring, providing structural confirmation. For instance, the analysis of various organic acetates by GC-MS has been established, often requiring careful selection of the solvent and the use of a split injection to achieve good separation of volatile compounds. coresta.org The general approach for analyzing related compounds often involves extraction with a suitable solvent like ethyl acetate or acetonitrile, followed by direct injection into the GC-MS system. chromatographyonline.comescholarship.org

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 250 °C |

| Injection Mode | Split (e.g., 30:1 ratio) coresta.org |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Chiral Gas Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C1 position of the isochroman ring, it exists as a pair of enantiomers. Chiral Gas Chromatography is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample. gcms.cz This technique utilizes a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net

The selection of the appropriate chiral column is crucial for achieving baseline separation. gcms.cz For acetate compounds, cyclodextrin-based phases are often effective. mdpi.comnih.gov The analysis provides the relative peak areas of the two enantiomers, from which the enantiomeric ratio can be calculated. mdpi.com This is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively. nih.gov

Table 2: Typical Chiral GC Conditions for Enantiomeric Purity of Acetate Compounds

| Parameter | Value/Description |

|---|---|

| Column | Derivatized β-cyclodextrin CSP (e.g., Rt-βDEXse, CYCLOSIL-B) mdpi.comchrom-china.com |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.com |

| Injector Temp. | 230-280 °C mdpi.comnih.gov |

| Carrier Gas | Hydrogen or Helium, constant flow (e.g., 1.3 mL/min) mdpi.com |

| Oven Program | Isothermal or ramped program (e.g., start at 100 °C, ramp at 7 °C/min to 200 °C) mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of this compound. In its non-chiral form (reverse-phase HPLC), it can be used for purity assessment by separating the target compound from starting materials, byproducts, or degradation products. nih.gov

More importantly, Chiral HPLC is widely employed for the enantioselective analysis of isochroman derivatives. rsc.orgnih.gov Similar to chiral GC, this method uses a chiral stationary phase to resolve enantiomers. Polysaccharide-based CSPs, such as those found in Daicel Chiralpak columns, are particularly effective for this class of compounds. rsc.org The separation allows for precise determination of the enantiomeric excess (ee). rsc.orgnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve the best resolution. rsc.org

Table 3: Chiral HPLC Method for Enantiomeric Separation of Isochroman Derivatives

| Parameter | Value/Description |

|---|---|

| Column | Daicel Chiralpak IA rsc.org |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90/10 v/v) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

| Column Temp. | Ambient or controlled (e.g., 35 °C) researchgate.net |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. The most prominent peaks would be from the ester carbonyl (C=O) group, the C-O bonds of the ester and the ether, the C-H bonds of the aromatic and aliphatic parts, and the C=C bonds of the benzene ring. specac.com The spectrum for ethyl acetate, a related ester, shows a strong C=O stretch around 1750 cm⁻¹ and C-O stretches between 1000-1300 cm⁻¹. specac.comnist.gov

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Aliphatic Chains | C-H stretch | 2850 - 2960 |

| Ester | C=O stretch | ~1735 - 1750 specac.com |

| C-O stretch | ~1150 - 1250 specac.com |

X-ray Crystallography for Absolute Configuration Determination and Diastereomer Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and stereochemistry.

For this compound, X-ray crystallography can be used to unequivocally determine the absolute configuration of the chiral center, provided a suitable single crystal can be grown and a heavy atom is present or introduced into the structure. This technique is considered the "gold standard" for absolute configuration assignment. nih.gov Furthermore, if the compound exists as a mixture of diastereomers (for instance, if another chiral center were present), X-ray crystallography can distinguish between them by resolving their distinct crystal structures. nih.govacs.org The structure of related isocoumarin (B1212949) and isochroman derivatives has been successfully elucidated using this method. acs.orgresearchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of Isochroman Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its implications for chemical behavior. These methods are particularly useful for studying reaction mechanisms and the origins of stereoselectivity.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction, allowing chemists to understand the feasibility and selectivity of a given transformation. For isochroman (B46142) systems, DFT is instrumental in elucidating the mechanisms of their formation and subsequent reactions.

In the context of synthesizing chiral isochroman derivatives, DFT calculations can be employed to rationalize the observed enantioselectivity. nih.gov By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway is energetically favored. These calculations often consider the role of chiral catalysts or auxiliaries, explaining how they induce stereoselectivity by creating a diastereomeric transition state with a significant energy difference. nih.govrsc.org For instance, in a catalyzed reaction, the model would include the catalyst, substrate, and reactants to accurately simulate the chiral environment.

Table 1: Hypothetical DFT Energy Data for a Catalyzed Isochroman Formation

| Transition State | Catalyst-Substrate Complex | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | Catalyst-Substrate-R | 0.0 | R |

| TS-S | Catalyst-Substrate-S | 2.5 | - |

This table illustrates how DFT can be used to predict the stereochemical outcome of a reaction. The lower relative energy of the transition state leading to the R enantiomer suggests it would be the major product.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are crucial in determining the course of a reaction. youtube.com For isochroman systems, FMO analysis can predict their reactivity towards various reagents. For example, the HOMO of an isochroman derivative would indicate its nucleophilic character, while the LUMO would describe its electrophilic susceptibility. taylorandfrancis.compku.edu.cn

Charge transfer complexes are formed through the interaction of an electron donor and an electron acceptor. rsc.org The isochroman ring system, with its oxygen atom and aromatic ring, can participate in such interactions. Computational studies can model the formation and properties of these complexes, providing insights into their electronic structure and potential applications in materials science and catalysis. The analysis would involve calculating the HOMO-LUMO gap and visualizing the orbital interactions to understand the nature of the charge transfer.

Table 2: Example Frontier Molecular Orbital Energies for an Isochroman Derivative

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -8.5 | Site of nucleophilic attack |

| LUMO | -0.5 | Site of electrophilic attack |

| HOMO-LUMO Gap | 8.0 | Indicator of chemical stability |

This table provides an example of FMO data that can be obtained from quantum chemical calculations and used to predict the reactivity of a molecule.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecular systems. nih.gov

The isochroman ring system is not planar and can adopt various conformations. bu.edu Molecular dynamics simulations can be used to explore the conformational landscape of "Ethyl 2-(isochroman-1-yl)acetate," identifying the most stable conformers and the energy barriers between them. nih.govfrontiersin.org This information is crucial for understanding how the molecule interacts with other species, such as enzymes or catalysts. mdpi.com

MD simulations are also a powerful tool for studying the interactions between a ligand, such as an isochroman derivative, and a substrate, like a protein binding site. nih.gov These simulations can reveal the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding process. This is particularly relevant in drug discovery, where understanding these interactions is key to designing more potent and selective drugs.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Supramolecular catalysts can create unique reaction environments that enhance reaction rates and selectivities. rsc.org For reactions involving isochroman derivatives, which contain an ether linkage, supramolecular catalysts can be designed to bind and activate the substrate. nih.govresearchgate.netnortheastern.edu

Computational studies, particularly MD simulations, can be used to model the behavior of these complex systems. rsc.org Simulations can show how the isochroman substrate enters the catalyst's cavity, how it is oriented, and how this pre-organization facilitates the desired chemical transformation. These insights are critical for the rational design of new and more efficient supramolecular catalysts.

In Silico Approaches for Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. collaborativedrug.comnih.gov In silico SAR methods use computational models to predict the activity of new compounds, thereby accelerating the drug discovery process. researchgate.net

For a series of isochroman derivatives, in silico SAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors can be calculated from the 3D structure of the molecules and can represent properties such as size, shape, and electronic features. By identifying the key structural features that contribute to activity, these models can guide the design of new isochroman derivatives with improved therapeutic properties. researchgate.net The development of these models often involves machine learning techniques to identify complex patterns in the data. ic.ac.uk

Table 3: Sample Data for an In Silico SAR Study of Isochroman Analogs

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Predicted Biological Activity (IC50, µM) |

| Isochroman-A | 2.1 | 45.3 | 5.2 |

| Isochroman-B | 2.5 | 50.1 | 2.8 |

| Isochroman-C | 1.8 | 42.0 | 8.1 |

This table represents a simplified dataset that could be used to build an in silico SAR model. By correlating the molecular descriptors with the biological activity, the model can then predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By identifying the physicochemical properties or structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds. wikipedia.org

In the context of isochroman systems, a QSAR study would typically involve a dataset of isochroman derivatives with experimentally determined biological activities. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Related to the 2D representation of the molecule, including size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and orbital energies (e.g., HOMO and LUMO).

Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

For a hypothetical QSAR study on a series of isochroman-1-yl acetate (B1210297) derivatives, including this compound, the goal might be to predict their activity against a particular enzyme or receptor. The resulting QSAR model could be represented by an equation that links the biological activity to a combination of the most relevant descriptors.

Illustrative QSAR Model Data for a Hypothetical Series of Isochroman Derivatives:

| Compound | Experimental Activity (IC50, µM) | logP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| This compound | 5.2 | 2.8 | 220.26 | 2.1 | 5.5 |

| Mthis compound | 6.8 | 2.3 | 206.23 | 2.0 | 6.5 |

| Propyl 2-(isochroman-1-yl)acetate | 4.1 | 3.3 | 234.29 | 2.2 | 4.3 |

| Isopropyl 2-(isochroman-1-yl)acetate | 4.5 | 3.2 | 234.29 | 2.3 | 4.6 |

| Butyl 2-(isochroman-1-yl)acetate | 3.5 | 3.8 | 248.32 | 2.1 | 3.7 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for these specific compounds.

A robust QSAR model for isochroman systems would be validated to ensure its predictive power and could then be used to guide the design of new derivatives with potentially enhanced biological activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a biological target, typically a protein or enzyme. mdpi.com

The process involves the use of a scoring function to estimate the binding energy for different conformations of the ligand within the target's binding site. A lower docking score generally indicates a more favorable binding interaction. This method can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov

For this compound, a molecular docking study would begin with the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available from databases such as the Protein Data Bank (PDB).

A hypothetical docking study of this compound with a target protein might reveal that the ester group forms a crucial hydrogen bond with a specific amino acid residue in the active site, while the isochroman ring sits (B43327) in a hydrophobic pocket. This information can be invaluable for understanding the mechanism of action and for designing modifications to the molecule to improve its binding affinity.

Illustrative Molecular Docking Results for this compound with a Hypothetical Biological Target:

| Parameter | Value |

| Docking Score (kcal/mol) | -7.8 |

| Interacting Residues | TYR-84, PHE-210, LEU-35, SER-122 |

| Hydrogen Bonds | SER-122 (with ester carbonyl oxygen) |

| Hydrophobic Interactions | TYR-84, PHE-210, LEU-35 (with isochroman ring) |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular docking studies on isochroman derivatives have been used to investigate their potential as inhibitors for various enzymes. For example, studies on related isochromanone and isocoumarin (B1212949) analogues have explored their interactions with targets like acetylcholinesterase and UDP-N-acetylmuramate-L-alanine ligase, respectively. nih.govrsc.org

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. dtic.mildtic.milnih.gov These theoretical calculations can provide valuable information about the vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of a compound like this compound. The predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of the experimental spectra. nih.gov

To predict the spectroscopic properties of this compound, its molecular geometry would first be optimized at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). ripublication.com Following geometry optimization, vibrational frequency calculations can be performed to predict the IR and Raman spectra. Similarly, NMR shielding constants can be calculated to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

Illustrative Predicted vs. Experimental Spectroscopic Data for this compound:

¹H NMR (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 | 5.25 | 5.21 |

| -CH₂- (acetate) | 2.68 | 2.65 |

| -O-CH₂- (ethyl) | 4.15 | 4.12 |

| -CH₃ (ethyl) | 1.25 | 1.23 |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 171.5 | 171.2 |

| C-1 | 75.8 | 75.5 |

| -CH₂- (acetate) | 41.2 | 40.9 |

| -O-CH₂- (ethyl) | 60.9 | 60.6 |

IR Spectroscopy

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O stretch (ester) | 1735 | 1738 |

| C-O stretch (ester) | 1240 | 1245 |

| C-O-C stretch (isochroman) | 1105 | 1108 |

Note: The data in this table is for illustrative purposes and represents a hypothetical comparison. Small discrepancies between predicted and experimental values are expected and can be influenced by the computational method, basis set, and solvent effects. nih.gov

The comparison of theoretical and experimental spectra serves as a powerful tool for structural elucidation and confirmation. Good agreement between the predicted and measured data provides strong evidence for the proposed molecular structure. nih.gov

Biological Activity and Mechanistic in Vitro Investigations

General Biological Significance of the Isochroman (B46142) Moiety in Bioactive Molecules

The isochroman structural unit is a core component of a wide range of compounds, including those found in natural sources like olive oil and fungi. researchgate.net This scaffold is recognized as a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets. vanderbilt.eduresearchgate.net Medicinal chemists have successfully synthesized numerous isochroman derivatives with a broad spectrum of therapeutic applications. nih.gov These synthetic and naturally occurring compounds have demonstrated potential as central nervous system (CNS) agents, antihypertensives, antimicrobials, antioxidants, anti-inflammatory, and antitumor agents. vanderbilt.edunih.gov The versatility of the isochroman ring system allows for extensive chemical modification, enabling the development of drug-like candidates with enhanced biological properties and specific structure-activity relationships (SAR). vanderbilt.eduresearchgate.net

In Vitro Biological Activity Spectrum of Isochroman Derivatives

The inherent bioactivity of the isochroman moiety has prompted extensive in vitro investigation across several key areas of pharmacology.

Isochroman and its related isochromen-1-one derivatives have shown notable anti-inflammatory potential in various in vitro models. Some synthetic isochromen-1-one analogues are reported to possess anti-inflammatory properties. rjptonline.org For instance, analogues derived from the non-steroidal anti-inflammatory drug (NSAID) Etodolac were synthesized and evaluated for their in vitro anti-inflammatory effects. rjptonline.org

Mechanistic studies often involve assessing the ability of these compounds to stabilize red blood cell membranes, which serves as a model for lysosomal membrane stabilization, and to inhibit protein denaturation, a key feature of inflammation. In one study, isochromen-1-one analogues of Etodolac were tested for membrane stabilization and proteinase inhibitory activity. One particular N-methylated analogue demonstrated anti-inflammatory activity comparable to the parent drug, Etodolac. rjptonline.org Molecular docking studies further suggested that these compounds can exhibit a strong binding affinity for the cyclooxygenase-1 (COX-1) receptor, a key enzyme in the inflammatory pathway. rjptonline.orgresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Etodolac Isochromen-1-one Analogues

| Compound | Concentration (µg/ml) | Membrane Stabilization (% Inhibition) |

| Analogue 3 | 50 | 42.72 ± 1.21 |

| 100 | 50.14 ± 1.54 | |

| 250 | 58.23 ± 1.87 | |

| 500 | 65.71 ± 2.01 | |

| Analogue 4 | 50 | 44.18 ± 1.76 |

| 100 | 52.43 ± 2.11 | |

| 250 | 61.91 ± 1.98 | |

| 500 | 68.29 ± 2.43 | |

| Analogue 5 | 50 | 48.29 ± 1.33 |

| 100 | 56.78 ± 1.98 | |

| 250 | 65.43 ± 2.12 | |

| 500 | 74.13 ± 2.54 | |

| Standard (Etodolac) | 50 | 49.81 ± 1.14 |

| 100 | 58.29 ± 1.87 | |

| 250 | 67.33 ± 2.03 | |

| 500 | 75.89 ± 2.19 | |

| Data sourced from a study on isochromen-1-one analogues derived from Etodolac. rjptonline.org |

The antioxidant capacity of isochroman derivatives has been extensively documented through various in vitro assays. vanderbilt.edunih.gov Derivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil, have been synthesized to incorporate the isochroman structure, resulting in compounds with significant antioxidant activity. researchgate.net

The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The number of free hydroxyl groups and the presence of o-dihydroxyphenyl moieties on the isochroman structure are positively correlated with their radical-scavenging capabilities. researchgate.net The antioxidant potential of these derivatives has been confirmed in multiple assays, including the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. researchgate.net Furthermore, studies have shown that isochroman derivatives can effectively reduce lipid peroxidation in biological systems like brain homogenates. researchgate.net In these tests, isochroman derivatives often show higher antioxidant activity compared to standard antioxidants like BHT and α-tocopherol. researchgate.net

The isochroman scaffold is present in molecules that have been investigated for their cytotoxic effects on human cancer cell lines. researchgate.net For example, some isocoumarin (B1212949) derivatives, which are structurally related to isochromans, have been reported to possess cytotoxic properties. nih.gov

Studies on a class of related heterocyclic compounds, flavanone/chromanone derivatives, revealed promising antiproliferative activity against various colon cancer cell lines. mdpi.com The mechanism of action for the most potent of these compounds was linked to their strong pro-oxidant properties, leading to increased intracellular reactive oxygen species (ROS), genotoxicity, and the induction of apoptosis and/or autophagy in cancer cells. mdpi.com In contrast, a study on sulfonamide derivatives of 3-phenyl-1H-isochromen-1-one found no significant cytotoxicity when tested against a panel of cancer cells. researchgate.net These varying results highlight that the anticancer activity is highly dependent on the specific substitutions and modifications around the core isochroman structure.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Chromanone Derivatives against Human Colon Cancer Cell Lines

| Compound | Caco-2 | LoVo | HT-29 | LoVo/DX | HCT116 |

| Derivative 1 | 19.8 ± 1.8 | 10.4 ± 0.9 | 18.2 ± 1.7 | 8.3 ± 0.6 | 11.2 ± 1.1 |

| Derivative 3 | > 100 | 22.8 ± 2.1 | 29.8 ± 2.5 | 14.8 ± 1.3 | 16.7 ± 1.5 |

| Derivative 5 | > 100 | 25.4 ± 2.3 | 31.2 ± 2.9 | 17.3 ± 1.6 | 19.1 ± 1.8 |

| Cisplatin (Ref.) | 18.5 ± 1.7 | 12.3 ± 1.1 | 21.3 ± 2.0 | 10.1 ± 0.9 | 13.5 ± 1.2 |

| Data adapted from a study on flavanone/chromanone derivatives, which are structurally related to isochromans. mdpi.com |

As mentioned in the anti-inflammatory section, isochroman derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. rjptonline.orgmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically act as competitive inhibitors of COX. najah.edu

In vitro assays are used to determine the concentration of a compound required to cause 50% inhibition of enzyme activity (IC₅₀). Molecular docking studies on isochromen-1-one analogues showed good binding affinity with the COX-1 receptor. rjptonline.orgresearchgate.net Further studies on other heterocyclic systems have demonstrated selective inhibition of COX-2 over COX-1. mdpi.comnih.govresearchgate.net For example, certain newly synthesized benzodioxol derivatives showed moderate activity against both COX-1 and COX-2, but with better selectivity towards COX-2 compared to the nonselective NSAID ketoprofen. najah.edu This selective inhibition is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Certain isochroman derivatives have been investigated for their ability to inhibit the release of histamine (B1213489) from mast cells, a key event in allergic and inflammatory reactions. nih.gov In one study, two types of spiro[isochromanpiperidine] analogues were synthesized and tested for their effect on histamine release from isolated rat peritoneal mast cells induced by compound 48/80. nih.gov Several of the synthesized compounds were found to effectively inhibit this induced histamine release. nih.gov Such findings suggest that the isochroman scaffold can be incorporated into structures designed to stabilize mast cells, presenting a potential avenue for developing new anti-allergic or anti-inflammatory agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Bioactive Isochromans

The biological activity of isochroman derivatives is intricately linked to their chemical structure. vanderbilt.edu SAR studies are crucial in identifying the key molecular features that contribute to their therapeutic effects, guiding the design of more potent and selective drug candidates. These investigations typically involve the synthesis of a series of analogs with systematic modifications to the isochroman core and the evaluation of their biological activities.

Identification of Crucial Structural Requirements for Observed Activities

The isochroman ring system itself is considered a critical element for the biological activities observed in this class of compounds. vanderbilt.edu Research has shown that the presence of this heterocyclic core is a common feature in molecules targeting a variety of biological end-points. vanderbilt.edu For instance, the isochroman framework is a key component of compounds with antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. vanderbilt.eduresearchgate.net

Further studies have highlighted the importance of specific substitutions on the isochroman ring. For example, in a series of isochroman-derivatives of the natural olive oil phenol hydroxytyrosol, the presence of free o-diphenolic groups was found to be a positive determinant for antioxidant activity in oils. nih.govresearchgate.net This suggests that for certain biological activities, the hydroxylation pattern on the aromatic part of the isochroman is a crucial structural requirement.

The nature of the substituent at the 1-position of the isochroman ring also plays a significant role. The ester group in ethyl 2-(isochroman-1-yl)acetate, for instance, enhances its lipophilicity compared to its carboxylic acid counterpart, which can in turn affect its solubility and membrane permeability in biological systems.

Table 1: Crucial Structural Features of Bioactive Isochromans

| Structural Feature | Observed Biological Activity | Reference |

| Isochroman Core | General biological activity (antioxidant, antimicrobial, etc.) | vanderbilt.edu |

| Free o-diphenolic groups | Antioxidant activity | nih.govresearchgate.net |

| Ester group at C-1 | Enhanced lipophilicity and potential for improved membrane permeability |

Influence of Substituent Patterns on Biological Efficacy and Selectivity

The pattern of substitution on the isochroman skeleton profoundly influences the biological efficacy and selectivity of these compounds. The electronic effects of substituents at the 6-position of isochromanquinones, for example, have been investigated to understand their impact on biological activity. journals.co.za

In the context of antihypertensive agents, a series of hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) bearing an arylpiperazine moiety were synthesized. nih.gov The biological evaluation of these compounds as α1-adrenergic receptor antagonists revealed that the nature and position of substituents on the arylpiperazine ring had a significant impact on their vasodilation potency and receptor antagonistic activity. nih.gov This highlights how modifications distal to the isochroman core can fine-tune the biological profile of the molecule.

Furthermore, studies on isocoumarins, which are structurally related to isochromans, have shown that the introduction of different substituents can lead to selective inhibition of specific enzyme isoforms, such as carbonic anhydrase IX and XII. tandfonline.com This underscores the potential for developing highly selective inhibitors by carefully designing the substitution pattern.

Table 2: Influence of Substituent Patterns on Biological Activity of Isochroman Derivatives

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

| Isochromanquinones | Substituents at the 6-position | Altered biological activity due to electronic effects | journals.co.za |

| XJP-arylpiperazine hybrids | Varied arylpiperazine substituents | Modulated vasodilation potency and α1-adrenergic receptor antagonism | nih.gov |

| Isocoumarins | Diverse substituents | Selective inhibition of carbonic anhydrase isoforms | tandfonline.com |

Stereochemical Influence on Biological Response

Stereochemistry is a critical factor that can significantly influence the biological activity of chiral molecules. ontosight.ai In the case of isochroman derivatives, the stereochemistry at the chiral centers, particularly at the C-1 and C-3 or C-4 positions, can have a profound impact on their interaction with biological targets.

For instance, the stereochemistry of (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate is specified as crucial for its biological activity. ontosight.ai The precise spatial arrangement of the substituents dictated by the (3R,4R) configuration is thought to be essential for its interaction with its biological target.

The synthesis of chiral isochromans is an area of active research, with a focus on developing stereoselective methods to access enantiomerically pure compounds. This is driven by the understanding that different enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer often being more potent or having a better safety profile than the other. While specific studies on the stereochemical influence of this compound are not widely available, the general principles of stereochemistry in drug action suggest that the (R) and (S) enantiomers of this compound would likely exhibit different biological responses.

Table 3: Importance of Stereochemistry in Bioactive Isochromans

| Compound/Class | Stereochemical Feature | Implication for Biological Activity | Reference |

| (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate | (3R,4R) configuration | Crucial for biological activity | ontosight.ai |

| Chiral Isochromans | Enantiomeric purity | Different enantiomers can have distinct pharmacological profiles |

Applications in Organic Synthesis As Versatile Building Blocks

Utility as Precursors for Complex Natural Product Synthesis

The isochroman (B46142) skeleton is a core component of many natural products exhibiting a wide range of biological activities. Ethyl 2-(isochroman-1-yl)acetate and its derivatives are valuable starting materials for the total synthesis of these complex molecules. For instance, the synthesis of certain fungal alkaloids and polyketide oligomers often involves the construction of an isochroman ring system. researchgate.netnih.gov A biomimetic approach, mimicking the biosynthetic pathways of tetracyclic isochroman-containing natural products, has been developed for their stereoselective synthesis. nih.gov This strategy often involves the in-situ generation of reactive intermediates like isochromene. nih.gov

One notable example is the synthesis of the fungal isoquinoline (B145761) alkaloid TMC-120B, where a related intermediate, ethyl 2-((3-methylisoquinolin-8-yl)oxy)acetate, was utilized. researchgate.netdtu.dk Although not a direct use of the title compound, this synthesis highlights the utility of the ethyl acetoxy group attached to a heterocyclic system in building complex natural product frameworks. researchgate.netdtu.dk The synthesis of other natural products like haginin E, equol, daidzein, and formononetin (B1673546) have also been approached using isoflavene intermediates, which share structural similarities with the isochroman core. researchgate.net

Table 1: Examples of Natural Products with Isochroman or Related Scaffolds

| Natural Product | Structural Class | Reported Biological Activity |

| Chaetophenol D | Polyketide Oligomer | Anti-adenovirus nih.gov |

| Indigotide C | Polyketide Oligomer | Antibacterial nih.gov |

| TMC-120B | Fungal Isoquinoline Alkaloid | Antiepileptic researchgate.net |

| Haginin E | Isoflavan | Not specified researchgate.net |

| Equol | Isoflavan | Estrogenic researchgate.net |

Intermediates for the Development of Diverse Heterocyclic Scaffolds (e.g., Isoquinolines, Isochromones)

The isochroman framework of this compound can be chemically manipulated to access a variety of other important heterocyclic scaffolds. The conversion to isoquinoline and isochromone derivatives is of particular interest due to the prevalence of these motifs in pharmaceuticals and biologically active compounds.

The synthesis of isoquinolines can be achieved through various methods starting from precursors that can be derived from isochroman systems. organic-chemistry.org For instance, ring-opening of the isochroman followed by cyclization with a nitrogen source can lead to the formation of the isoquinoline core. organic-chemistry.orgeurjchem.com Similarly, isochromen-1,3-diones have been used as starting materials to generate a variety of novel isoquinoline derivatives through reactions with different nitrogen nucleophiles. eurjchem.com

The transformation into isochromones (1H-isochromen-1-ones) and isocoumarins (3-substituted isocoumarins) is another valuable application. rsc.orgnih.gov Metal-free methods have been developed for the synthesis of functionalized 3-isochromanones, which can serve as precursors to isochromones. rsc.org Additionally, sequential O-acylation/Wittig reactions provide a novel metal-free route to 3-substituted isocoumarins. nih.gov

Table 2: Synthetic Transformations of the Isochroman Scaffold

| Starting Material Class | Target Heterocycle | Key Transformation |

| Isochroman derivatives | Isoquinolines | Ring-opening and cyclization with nitrogen source |

| Isochromen-1,3-diones | Isoquinolines | Reaction with nitrogen nucleophiles eurjchem.com |

| Allyl ether-tethered ynamides | 3-Isochromanones | Intramolecular alkoxylation-initiated cascade cyclization rsc.org |

| (2-carboxybenzyl)triphenylphosphonium bromide | 1H-Isochromen-1-ones | Sequential O-acylation/Wittig reaction nih.gov |

Synthesis of Functionalized Isochroman Scaffolds for Chemical Diversification

The isochroman ring system itself can be further functionalized to create a library of diverse molecules for various applications, including drug discovery. The ethyl acetate (B1210297) group on this compound provides a convenient point for modification. However, direct functionalization of the isochroman ring is also a key strategy.

Methods for the synthesis of functionalized isochromans often involve reactions that introduce substituents at various positions of the bicyclic core. For example, the oxa-Pictet-Spengler reaction, which typically uses benzaldehyde (B42025) derivatives, has been adapted to use epoxides as aldehyde surrogates, greatly expanding the scope for creating substituted isochromans. researchgate.net This allows for the introduction of a wide range of functional groups. Furthermore, transition-metal-catalyzed C-H activation and intramolecular annulation reactions have been employed to synthesize fused isochromeno-1,2-benzothiazine scaffolds, demonstrating the potential for creating complex, polycyclic systems based on the isochroman core. mdpi.com

Construction of Chiral Building Blocks for Enantiopure Compounds

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. This compound can be prepared in its enantiopure forms, making it a valuable chiral building block. bldpharm.com The (S)- and (R)-enantiomers of the corresponding carboxylic acid, (isochroman-1-yl)acetic acid, are commercially available, providing access to enantiomerically pure starting materials. bldpharm.com

The use of chiral auxiliaries, reagents, or catalysts allows for the asymmetric synthesis of isochroman derivatives. york.ac.uk For example, biomimetic approaches using chiral catalysts have been developed for the enantioselective synthesis of tetracyclic isochromans. nih.gov These methods can achieve high levels of stereocontrol, providing access to complex chiral molecules with defined stereochemistry. nih.gov The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for instance, started from enantiomerically resolved intermediates, highlighting the importance of chiral building blocks in constructing complex, biologically active molecules. nih.gov The ability to synthesize enantiopure isochroman derivatives is crucial for studying their interactions with biological systems and for the development of stereochemically defined drugs. nih.govresearchgate.net

Future Research Directions and Unresolved Challenges for Ethyl 2 Isochroman 1 Yl Acetate Research

Advancements in Highly Enantioselective and Diastereoselective Synthetic Strategies

The stereochemistry of ethyl 2-(isochroman-1-yl)acetate is a critical determinant of its biological activity. Consequently, the development of highly stereoselective synthetic methods is of paramount importance. Future research should focus on advancing enantioselective and diastereoselective strategies to access all possible stereoisomers of the molecule with high purity.

One promising approach involves the use of chiral catalysts in key bond-forming reactions. For instance, asymmetric cascade reactions, which allow for the construction of complex molecular architectures in a single step, have been successfully employed for the synthesis of tetracyclic isochroman (B46142) frameworks with excellent stereoinduction (up to 95% ee). nih.govresearchgate.net Adapting such biomimetic approaches, potentially utilizing bimetallic catalytic systems, could pave the way for the enantioselective synthesis of this compound. nih.govresearchgate.net

Furthermore, organocatalysis presents a powerful tool for achieving high enantioselectivity. beilstein-journals.org The development of novel chiral organocatalysts, such as bifunctional phosphines or cinchona alkaloid-derived amines, could enable the asymmetric synthesis of key intermediates or the direct enantioselective construction of the isochroman ring. beilstein-journals.orgmdpi.com Challenges remain in controlling the diastereoselectivity of these reactions, particularly in creating specific diastereomers of substituted derivatives. nih.govmdpi.com

Table 1: Potential Enantioselective and Diastereoselective Strategies

| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

| Asymmetric Cascade Reactions | Chiral Lewis Acids, Bimetallic Systems | High efficiency, step economy | Catalyst design, substrate scope |

| Organocatalysis | Chiral Amines, Phosphines, Brønsted Acids | Metal-free, mild conditions | Catalyst loading, scalability, diastereocontrol |

| Transition Metal Catalysis | Chiral Ligands for Rh, Pd, Ir, etc. | High turnover numbers, broad applicability | Ligand synthesis, metal contamination |

Exploration of Novel Catalytic Systems and Sustainable Reaction Conditions

The future of chemical synthesis is intrinsically linked to the development of sustainable methodologies. For the production of this compound, a shift towards greener and more efficient catalytic systems is essential. This includes the exploration of novel catalysts that can operate under mild conditions, utilize environmentally benign solvents, and be easily recovered and recycled.

Recent advancements in phase-transfer catalysis offer an intriguing possibility. sci-hub.st The design and synthesis of novel chiral phase-transfer catalysts could facilitate the enantioselective synthesis of this compound under environmentally friendly biphasic conditions. Furthermore, the use of water as a solvent in organic reactions is a key goal of green chemistry. rsc.org Developing catalytic systems that are active and selective in aqueous media would significantly reduce the environmental impact of the synthesis. rsc.org

The application of microwave irradiation and ultrasound activation are other promising avenues for promoting sustainable reactions by reducing reaction times and energy consumption. kau.edu.sa The integration of these technologies with novel catalytic systems could lead to highly efficient and environmentally friendly protocols for the synthesis of this compound and its analogues.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry has emerged as an indispensable tool in modern drug discovery and catalyst design. rsc.org For this compound research, the integration of advanced computational methodologies can accelerate progress by providing predictive insights into reaction mechanisms, catalyst performance, and biological activity.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction pathways and transition states, aiding in the rational design of more efficient catalysts and the optimization of reaction conditions. snnu.edu.cn For example, computational studies can help in understanding the factors that govern the stereoselectivity of a reaction, guiding the design of chiral ligands or catalysts that favor the formation of a specific stereoisomer.

Furthermore, molecular modeling and docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. researchgate.net This can help in prioritizing the synthesis of compounds with the highest potential for therapeutic activity, thereby streamlining the drug discovery process. High-throughput virtual screening of virtual compound libraries based on the isochroman scaffold can identify promising lead candidates for further experimental investigation. rsc.org

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new, more efficient transformations. Future research should focus on detailed mechanistic studies of key reactions, such as the Pictet-Spengler reaction or transition metal-catalyzed cyclizations. nih.gov

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable data on reaction intermediates and transition states. Combining these experimental techniques with computational modeling can offer a comprehensive picture of the reaction mechanism. For instance, understanding the role of the catalyst and the factors that control regioselectivity and stereoselectivity will enable the rational design of improved synthetic protocols.

Unraveling the mechanism of complex cascade reactions that lead to the formation of the isochroman core is a particularly important challenge. nih.govresearchgate.net A deeper understanding of these processes will not only improve the synthesis of this compound but also contribute to the broader field of heterocyclic chemistry.

Targeted Derivatization Strategies for Mechanistic Probes in Bioactivity Studies

To fully elucidate the biological activity and mechanism of action of this compound, the synthesis of a diverse library of derivatives is essential. researchgate.net Targeted derivatization strategies can be employed to create molecular probes that can be used to identify the biological targets and pathways modulated by this compound.

Introducing photoaffinity labels or fluorescent tags onto the isochroman scaffold can enable the identification of binding partners through photochemical cross-linking or fluorescence imaging techniques. The synthesis of derivatives with systematic modifications to the ester group, the aromatic ring, and the stereochemistry will allow for the establishment of clear structure-activity relationships (SAR). researchgate.net

Furthermore, the development of derivatives with altered pharmacokinetic properties, such as increased solubility or metabolic stability, will be crucial for translating the in vitro activity of this compound into in vivo efficacy. The ester group in this compound provides a convenient handle for such modifications, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.